Ascofuranol

CAS No.: 51759-79-6

Cat. No.: VC1774992

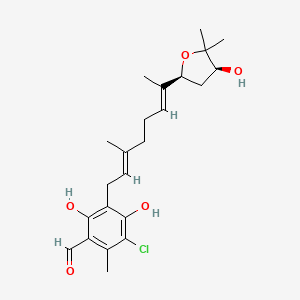

Molecular Formula: C23H31ClO5

Molecular Weight: 422.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51759-79-6 |

|---|---|

| Molecular Formula | C23H31ClO5 |

| Molecular Weight | 422.9 g/mol |

| IUPAC Name | 5-chloro-2,4-dihydroxy-3-[(2E,6E)-7-[(2S,4S)-4-hydroxy-5,5-dimethyloxolan-2-yl]-3-methylocta-2,6-dienyl]-6-methylbenzaldehyde |

| Standard InChI | InChI=1S/C23H31ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18-19,26-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-,19-/m0/s1 |

| Standard InChI Key | YHXSUSPTGLHIRR-UZFWGDPLSA-N |

| Isomeric SMILES | CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/[C@@H]2C[C@@H](C(O2)(C)C)O)O)C=O |

| SMILES | CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(C(O2)(C)C)O)O)C=O |

| Canonical SMILES | CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(C(O2)(C)C)O)O)C=O |

Introduction

Chemical Properties and Structure

Ascofuranol features distinctive chemical properties that position it among notable meroterpenoid compounds:

| Property | Value |

|---|---|

| CAS Number | 51759-79-6 |

| Molecular Formula | C23H31ClO5 |

| Molecular Weight | 422.9 g/mol |

| IUPAC Name | 5-chloro-2,4-dihydroxy-3-[(2E,6E)-7-[(2S,4S)-4-hydroxy-5,5-dimethyloxolan-2-yl]-3-methylocta-2,6-dienyl]-6-methylbenzaldehyde |

The chemical structure of ascofuranol contains a 3-substituted-5-chloro-orcylaldehyde moiety with a sesquiterpenyl side chain . The molecule features a hydroxyl group at the C-4' position, distinguishing it from its oxidized derivative, ascofuranone . The solubility profile of ascofuranol is reported to be similar to that of ascofuranone .

Structurally, ascofuranol possesses the same core framework as ascofuranone but differs in the oxidation state of a specific functional group in the furanone ring system. This structural relationship is crucial for understanding the biosynthetic conversion between these two compounds .

Research Findings and Future Directions

Complete Biosynthetic Pathway Elucidation

A significant advancement in ascofuranol research was the complete elucidation of its biosynthetic pathway in Acremonium egyptiacum . The identification of all genes required for the branched biosynthetic pathways of ascofuranone and ascochlorin, including the formation of ascofuranol as an intermediate, has opened new possibilities for bioengineering approaches .

Structure-Activity Relationship Studies

Studies on related compounds have provided insights into the structural features that influence biological activity . These findings can guide future research on ascofuranol modifications to enhance specific activities. Key structural elements that appear to influence activity include:

-

The presence of a 5-chloroorcylaldehyde moiety

-

The configuration of double bonds at specific positions

-

Modifications at the C-8' position

Future Research Directions

Several promising avenues for future ascofuranol research include:

-

Detailed investigation of ascofuranol's biological activities, particularly its potential antimicrobial, anti-tumor, and hypolipidemic effects

-

Development of synthetic or semi-synthetic approaches to produce ascofuranol and structural analogs

-

Further optimization of bioengineering approaches to enhance production efficiency

-

Exploration of potential applications in pharmaceutical and agricultural sectors

-

Detailed mechanistic studies to understand the mode of action of ascofuranol in biological systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume